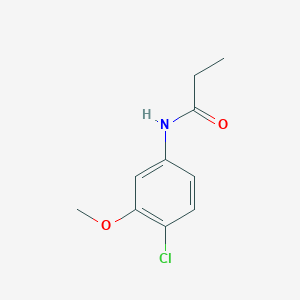

N-(4-chloro-3-methoxyphenyl)propanamide

Description

N-(4-Chloro-3-methoxyphenyl)propanamide (C₁₀H₁₂ClNO₂, MW 213.66 g/mol) is a chloro- and methoxy-substituted aromatic amide. Its molecular structure features a propanamide backbone linked to a 4-chloro-3-methoxyphenyl group. The chloro substituent at the para-position and methoxy group at the meta-position on the phenyl ring confer distinct electronic and steric properties. Key structural attributes include:

- C=O bond length: 1.2326 Å (indicative of amide resonance) .

- C(=O)–N bond length: 1.3416 Å .

- Hydrogen bonding: N–H···O and C–H···O interactions drive crystal packing, forming chains along the crystallographic a-axis .

This compound serves as a precursor in pharmaceutical synthesis and materials science due to its robust hydrogen-bonding network and structural versatility.

Properties

IUPAC Name |

N-(4-chloro-3-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-3-10(13)12-7-4-5-8(11)9(6-7)14-2/h4-6H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMBJFPIIRRXPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-chloro-3-methoxyphenyl)propanamide can be synthesized through the reaction of 3-chloropropionic acid with 4-methoxyaniline under appropriate conditions . The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-3-methoxyphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

N-(4-chloro-3-methoxyphenyl)propanamide has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituted Phenylpropanamides

Key Observations :

Pharmacologically Active Analogs

- Para-Fluorofentanyl (N-(4-fluorophenyl)propanamide derivative): A synthetic opioid with a fluorine substituent. The replacement of Cl with F reduces electronegativity, altering receptor binding affinity .

- N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide: A hydroxamic acid derivative with metal-chelating properties, contrasting with the non-chelating amide group in the target compound .

Heterocyclic and Complex Derivatives

- 3-(3-(4-Chloro-N-methylphenylsulfonamido)-4-methoxyphenylsulfonamido)-N,N-dimethylpropanamide (C₁₉H₂₄ClN₃O₆S₂): Incorporates sulfonamide and dimethyl groups, broadening pharmacological scope (e.g., kinase inhibition) .

- N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide : Extended aromatic systems (naphthalene) enhance π-π stacking, relevant in materials science .

Structural and Functional Implications

Electronic Effects

Q & A

Basic: What are the critical steps in synthesizing N-(4-chloro-3-methoxyphenyl)propanamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: React 4-chloro-3-methoxyaniline with propanoyl chloride in a nucleophilic acyl substitution reaction. A base like triethylamine is used to scavenge HCl, improving yield .

- Step 2: Optimize reaction conditions by controlling temperature (0–5°C to minimize side reactions) and using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the acyl chloride .

- Purification: Employ column chromatography or recrystallization from ethanol/water mixtures to isolate the product. Monitor progress via thin-layer chromatography (TLC) with UV visualization .

Advanced: How do crystallographic data and hydrogen-bonding interactions inform the structural stability of this compound?

Answer:

X-ray crystallography reveals:

- Bond lengths: The C=O bond (1.2326 Å) and C(=O)–N bond (1.3416 Å) indicate resonance stabilization of the amide group, typical for planar geometry .

- Hydrogen bonding: N–H···O interactions form homodromic chains (graph-set descriptor C₁₁(4)), stabilizing the crystal lattice. Additional C–H···O contacts (e.g., methylene to carbonyl) further enhance packing efficiency .

- Thermal stability: The melting point (388–391 K) correlates with strong intermolecular forces, validated by thermal gravimetric analysis (TGA) .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key peaks confirm its structure?

Answer:

- NMR:

- ¹H NMR: A singlet at δ 3.8–3.9 ppm (OCH₃), a triplet at δ 2.4–2.6 ppm (CH₂ adjacent to carbonyl), and an amide N–H signal at δ 8.1–8.3 ppm (exchangeable) .

- ¹³C NMR: Peaks at δ 170–175 ppm (carbonyl C=O) and δ 55–60 ppm (methoxy group) .

- IR: Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C–O of methoxy) .

- Mass Spectrometry: Molecular ion peak at m/z 213.66 (C₁₀H₁₂ClNO₂) with fragments at m/z 140 (loss of propanoyl group) .

Advanced: How can molecular docking studies predict the bioactivity of this compound against enzyme targets?

Answer:

- Target Selection: Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases, based on structural analogs (e.g., nitrophenyl-furan derivatives with anti-inflammatory activity) .

- Docking Workflow:

- Prepare the ligand (AM1-BCC charges) and receptor (PDB ID: 1CX2 for COX-2) using AutoDock Tools.

- Perform flexible docking (Lamarckian GA) to account for side-chain mobility.

- Validate with MD simulations (NAMD/GROMACS) to assess binding stability over 50 ns .

- Activity Prediction: A docking score < −7 kcal/mol suggests strong binding. Correlate with in vitro assays (e.g., COX-2 inhibition IC₅₀) to confirm .

Basic: What potential biological activities are suggested for this compound, and how are these validated experimentally?

Answer:

- Hypothesized Activities:

- Anticancer: Structural similarity to thienopyrazole derivatives with apoptotic effects (e.g., caspase-3 activation) .

- Antimicrobial: Methoxy and chloro substituents enhance membrane permeability, as seen in nitrophenyl-furan analogs .

- Validation Assays:

- MTT Assay: Test cytotoxicity against HeLa or MCF-7 cells (IC₅₀ determination) .

- Agar Diffusion: Measure zone of inhibition against S. aureus and E. coli .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data for analogs of this compound?

Answer:

- Case Study: Compare nitro (3-NO₂) vs. methoxy (4-OCH₃) substituents:

- Nitro Derivatives: Higher electron-withdrawing effects increase reactivity in electrophilic targets (e.g., kinase inhibitors) but reduce solubility .

- Methoxy Derivatives: Enhanced solubility and π-stacking (e.g., COX-2 binding) but lower metabolic stability .

- Statistical Analysis: Use multivariate regression to correlate substituent Hammett constants (σ) with IC₅₀ values. Address outliers via crystallographic data (e.g., steric hindrance in nitro analogs) .

Advanced: What challenges arise in refining the crystal structure of this compound using SHELXL, and how are data contradictions resolved?

Answer:

- Challenges:

- Validation: Cross-check R₁ (≤5%) and wR₂ (≤12%) values. Use PLATON’s ADDSYM to detect missed symmetry .

- Contradictions: Discordant H-bond distances (e.g., N–H···O vs. C–H···O) are resolved via Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.